molecular formula C19H22N2O4 B5652717 [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

Cat. No.: B5652717
M. Wt: 342.4 g/mol
InChI Key: VQVLNVAAJDMUHF-KXBFYZLASA-N
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Description

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound [(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol is 342.15795719 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxazole ring could produce a dihydrooxazole compound.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxepine derivatives, pyrrole-containing molecules, and oxazole-based compounds. Examples include:

  • Benzoxepine derivatives with different substituents.
  • Pyrrole-based compounds used in medicinal chemistry.
  • Oxazole derivatives with varying functional groups.

Uniqueness

Properties

IUPAC Name

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-17(13(2)25-20-12)18(23)21-8-15-9-24-16-6-4-3-5-14(16)7-19(15,10-21)11-22/h3-6,15,22H,7-11H2,1-2H3/t15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVLNVAAJDMUHF-KXBFYZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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